molecular formula C12H13BrO4 B1378825 3-(4-Bromo-3-methylphenyl)pentanedioic acid CAS No. 1797015-21-4

3-(4-Bromo-3-methylphenyl)pentanedioic acid

Cat. No.: B1378825
CAS No.: 1797015-21-4
M. Wt: 301.13 g/mol
InChI Key: BNNXNTIECPGWRX-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)pentanedioic acid is a brominated aromatic dicarboxylic acid derivative characterized by a pentanedioic acid backbone substituted with a 4-bromo-3-methylphenyl group at the third carbon.

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-7-4-8(2-3-10(7)13)9(5-11(14)15)6-12(16)17/h2-4,9H,5-6H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNXNTIECPGWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)pentanedioic acid typically involves the bromination of 3-methylphenylpentanedioic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of 3-(4-Bromo-3-methylphenyl)pentanedioic acid may involve large-scale bromination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)pentanedioic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)pentanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)pentanedioic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pentanedioic Acid Derivatives

Compound Name Substituent(s) Molecular Formula Key Features
3-(4-Bromo-3-methylphenyl)pentanedioic acid 4-Bromo-3-methylphenyl C₁₂H₁₃BrO₄ Bromine and methyl groups enhance lipophilicity; potential PSMA targeting.
3-(4-Bromophenyl)pentanedioic acid 4-Bromophenyl C₁₁H₁₁BrO₄ Lacks methyl group; lower steric hindrance .
3-(4-Trifluoromethylphenyl)pentanedioic acid 4-Trifluoromethylphenyl C₁₂H₁₁F₃O₄ Electron-withdrawing CF₃ group may improve metabolic stability .
5-(3-Bromo-4-fluorophenyl)pentanoic acid 3-Bromo-4-fluorophenyl (linear chain) C₁₁H₁₂BrFO₂ Shorter chain; fluorine enhances bioavailability .
DUPA-based PSMA ligands (e.g., Compound 3 ) Ureido-linked benzoylamino groups Varies High PSMA affinity (IC₅₀ < 1 nM); used in radioligand therapy .

Physicochemical Properties

  • Solubility : The methyl and bromine substituents reduce aqueous solubility compared to unsubstituted glutaric acid (water-soluble, melting point 95–98°C) .
  • Stability : Trifluoromethyl and fluoro analogs exhibit enhanced resistance to enzymatic degradation .

Biological Activity

3-(4-Bromo-3-methylphenyl)pentanedioic acid, with the CAS number 1797015-21-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Bromo-3-methylphenyl)pentanedioic acid can be represented as follows:

  • Molecular Formula : C12H13BrO4
  • Molecular Weight : 303.14 g/mol

The compound features a pentanedioic acid backbone substituted with a brominated aromatic ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 3-(4-Bromo-3-methylphenyl)pentanedioic acid exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

The biological activity of 3-(4-Bromo-3-methylphenyl)pentanedioic acid is likely mediated through several mechanisms:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a ligand for various receptors, influencing cellular signaling.
  • Oxidative Stress Reduction : Potential antioxidant properties may contribute to its protective effects in biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine release in vitro

Case Study: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of 3-(4-Bromo-3-methylphenyl)pentanedioic acid against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The compound was particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro assays were performed to assess the cytotoxic effects of 3-(4-Bromo-3-methylphenyl)pentanedioic acid on human cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 25 to 50 µM, indicating potent anticancer activity. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

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